[(3-Fluoro-5-methylphenyl)methyl](2-methylpropyl)amine
CAS No.:
Cat. No.: VC13481094
Molecular Formula: C12H18FN
Molecular Weight: 195.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FN |
|---|---|
| Molecular Weight | 195.28 g/mol |
| IUPAC Name | N-[(3-fluoro-5-methylphenyl)methyl]-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C12H18FN/c1-9(2)7-14-8-11-4-10(3)5-12(13)6-11/h4-6,9,14H,7-8H2,1-3H3 |
| Standard InChI Key | SPAXZGCVDWPWEE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)F)CNCC(C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)F)CNCC(C)C |
Introduction
[Introduction to (3-Fluoro-5-methylphenyl)methylamine](pplx://action/followup)
(3-Fluoro-5-methylphenyl)methylamine is an organic compound featuring a 3-fluoro-5-methylphenyl group attached to a methyl group, which is further linked to a 2-methylpropyl amine moiety. This compound is characterized by its unique structural features, including the presence of a fluorine atom and a branched alkyl group, contributing to its distinct chemical properties and potential biological activities.
Synthesis
The synthesis of (3-Fluoro-5-methylphenyl)methylamine typically involves several steps, starting with the preparation of the 3-fluoro-5-methylphenyl group. This can be achieved through various organic synthesis methods, such as Friedel-Crafts alkylation or Suzuki coupling reactions. The subsequent attachment of the methyl group and the 2-methylpropyl amine moiety would typically involve nucleophilic substitution or reductive amination reactions.
Potential Applications
The potential applications of (3-Fluoro-5-methylphenyl)methylamine are diverse, given its structural similarity to compounds with known biological activities. These include:
-
Pharmacological Interactions: The compound's unique structure may allow it to interact with specific biological targets, potentially leading to pharmacological effects.
-
Biological Studies: It could be used in studies to understand the effects of fluorine substitution and branched alkane structures on biological activity.
-
Chemical Synthesis: As a building block in organic synthesis, it can be used to create more complex molecules with potential applications in medicine or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume